molecular formula C15H17N3O3 B6137190 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6137190
M. Wt: 287.31 g/mol
InChI Key: XRVZYQWQMZIHQF-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CPYMP, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CPYMP is a pyrimidine derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and viral replication. 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have low toxicity and high bioavailability, making it a promising candidate for further research and development. Studies have shown that 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can modulate the expression of various genes and proteins that are involved in cancer cell growth and viral replication. 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its low toxicity and high bioavailability, which makes it suitable for further research and development. However, 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has limited solubility in water, which may limit its use in certain experiments. 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione also requires further studies to determine its efficacy and safety in human trials.

Future Directions

There are several future directions for the research and development of 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its potential as an anticancer and antiviral agent. Another direction is to study its mechanism of action and identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method and improving the solubility of 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione for use in various experiments. Overall, 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione shows promising potential as a novel compound for the treatment of cancer and viral infections.

Synthesis Methods

The synthesis of 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a multistep process that starts with the reaction of cyclohexanone with malononitrile to obtain the intermediate compound, 2-cyano-3-cyclohexylacrylic acid. This intermediate is then reacted with urea and ammonium acetate to form the pyrimidine ring. The final step involves the reaction of the pyrimidine derivative with pyrrole-2-carboxaldehyde to obtain 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Studies have shown that 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 1-cyclohexyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit antiviral activity against hepatitis B virus and herpes simplex virus.

properties

IUPAC Name

1-cyclohexyl-6-hydroxy-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-13-12(9-10-5-4-8-16-10)14(20)18(15(21)17-13)11-6-2-1-3-7-11/h4-5,8-9,11,20H,1-3,6-7H2,(H,17,19,21)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVZYQWQMZIHQF-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=C(C(=O)NC2=O)/C=C\3/C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-cyclohexyl-5-(1H-pyrrol-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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